molecular formula C17H21Cl2NO3 B2901444 3-(3,4-dichlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902959-29-8

3-(3,4-dichlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide

Cat. No. B2901444
CAS RN: 1902959-29-8
M. Wt: 358.26
InChI Key: ASYPHPLSRFMVNB-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dichlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide” is a complex organic molecule. It contains a propanamide group attached to a 3,4-dichlorophenyl group and an octahydrobenzo[b][1,4]dioxin-6-yl group .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification . The exact synthesis process for this specific compound would depend on the starting materials and desired yield.


Molecular Structure Analysis

The overall geometry of similar molecules is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Similar compounds have been used as organic semiconductors and can be doped by protonic acid in both solution and solid-state .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have shown a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dichlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO3/c18-13-4-1-11(9-14(13)19)2-6-17(21)20-12-3-5-15-16(10-12)23-8-7-22-15/h1,4,9,12,15-16H,2-3,5-8,10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYPHPLSRFMVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CCC3=CC(=C(C=C3)Cl)Cl)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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